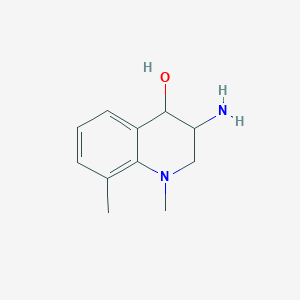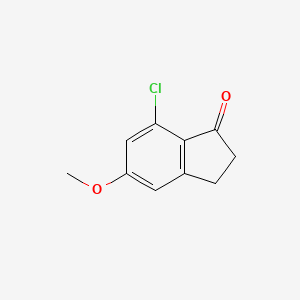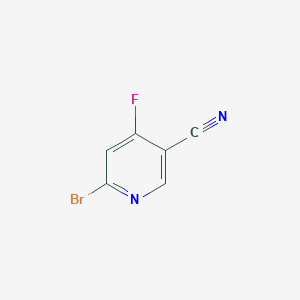
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol ist eine heterocyclische Verbindung, die zur Klasse der Chinolinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe an der dritten Position, zwei Methylgruppen an der ersten und achten Position sowie einer Hydroxylgruppe an der vierten Position des Tetrahydrochinolinrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen. So kann beispielsweise die Reaktion von 2,6-Dimethylphenylamin mit Ethylacetoacetat in Gegenwart einer starken Säure wie Salzsäure zur Bildung des gewünschten Tetrahydrochinolinderivats führen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihrem entsprechenden Amin reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden oder Acylchloriden teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-on.
Reduktion: Bildung von 3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin.
Substitution: Bildung von N-Alkyl- oder N-Acylderivaten der Verbindung.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet, darunter potenzielle Antitumor- und antimikrobielle Mittel.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Naturstoffe.
Biologische Studien: Es wird aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Molekülen in der Untersuchung von Enzyminhibition und Rezeptorbindung eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Amino- und Hydroxylgruppen spielen eine entscheidende Rolle bei der Bindung an die aktiven Zentren dieser Zielstrukturen, was zur Inhibition oder Aktivierung ihrer biologischen Funktionen führt. Die Verbindung kann auch an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen beteiligt sein, was zu ihrer Gesamtaktivität beiträgt.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-one.
Reduction: Formation of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-on: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.
2,3-Dimethylchinoxalin: Eine verwandte Verbindung mit einem Chinoxalinsystem anstelle eines Tetrahydrochinolinrings.
Einzigartigkeit
3-Amino-1,8-Dimethyl-1,2,3,4-tetrahydrochinolin-4-ol ist einzigartig aufgrund des Vorhandenseins sowohl von Amino- als auch von Hydroxylgruppen am Tetrahydrochinolinring, was im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-amino-1,8-dimethyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-7-4-3-5-8-10(7)13(2)6-9(12)11(8)14/h3-5,9,11,14H,6,12H2,1-2H3 |
InChI-Schlüssel |
VXDMQMUDOSCPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C(CN2C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)




![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)

![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
